Cas no 101311-63-1 ((1R,3S,4R,6R,7R)-1,4,6-Trimethyl-3-[(1R,2E,4E,6E)-1-hydroxy-1-methyl-7-(4-methoxy-5-methyl-2-oxo-2H-pyran-6-yl)-2,4,6-heptatrien-1-yl]-2,5-dioxabicyclo[2.2.1]heptan-7-ol)
![(1R,3S,4R,6R,7R)-1,4,6-Trimethyl-3-[(1R,2E,4E,6E)-1-hydroxy-1-methyl-7-(4-methoxy-5-methyl-2-oxo-2H-pyran-6-yl)-2,4,6-heptatrien-1-yl]-2,5-dioxabicyclo[2.2.1]heptan-7-ol structure](https://es.kuujia.com/scimg/cas/101311-63-1x500.png)
101311-63-1 structure
Nombre del producto:(1R,3S,4R,6R,7R)-1,4,6-Trimethyl-3-[(1R,2E,4E,6E)-1-hydroxy-1-methyl-7-(4-methoxy-5-methyl-2-oxo-2H-pyran-6-yl)-2,4,6-heptatrien-1-yl]-2,5-dioxabicyclo[2.2.1]heptan-7-ol
Número CAS:101311-63-1
MF:C23H30O7
Megavatios:418.480107784271
CID:195069
(1R,3S,4R,6R,7R)-1,4,6-Trimethyl-3-[(1R,2E,4E,6E)-1-hydroxy-1-methyl-7-(4-methoxy-5-methyl-2-oxo-2H-pyran-6-yl)-2,4,6-heptatrien-1-yl]-2,5-dioxabicyclo[2.2.1]heptan-7-ol Propiedades químicas y físicas
Nombre e identificación
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- L-erythro-L-gluco-Octitol,2,5:3,6-dianhydro-1,8-dideoxy-7-C-[(1E,3E,5E)-6-(4-methoxy-5-methyl-2-oxo-2H-pyran-6-yl)-1,3,5-hexatrienyl]-3,5-di-C-methyl-(9CI)
- (1R,3S,4R,6R,7R)-1,4,6-Trimethyl-3-[(1R,2E,4E,6E)-1-hydroxy-1-methyl-7-(4-methoxy-5-methyl-2-oxo-2H-pyran-6-yl)-2,4,6-heptatrien-1-yl]-2,5-dioxabicyclo[2.2.1]heptan-7-ol
- 2,5-Dioxabicyclo[2.2.1]heptane, 2H-pyran-2-one deriv.
- 2H-Pyran-2-one,6-[7-hydroxy-7-(7-hydroxy-1,4,6-trimethyl-2,5-dioxabicyclo[2.2.1]hept-3-yl)-1,3,5-octatrienyl]-4-methoxy-5-methyl-,[1R-[1a,3a(1E,3E,5E,7R*),4a,6b,7R*]]-
- Epineocitreoviridinol
- CID 101283366
-
- Renchi: 1S/C23H30O7/c1-14-16(28-18(24)13-17(14)27-6)11-9-7-8-10-12-21(3,26)20-23(5)19(25)22(4,30-20)15(2)29-23/h7-13,15,19-20,25-26H,1-6H3/b8-7+,11-9+,12-10+/t15-,19-,20+,21-,22+,23-/m1/s1
- Clave inchi: RCRXLARTQDULRN-VOSIXVKYSA-N
- Sonrisas: O1[C@@H]([C@](/C=C/C=C/C=C/C2=C(C)C(=CC(=O)O2)OC)(C)O)[C@@]2(C)[C@@H]([C@]1(C)[C@@H](C)O2)O
Atributos calculados
- Recuento de donantes vinculados al hidrógeno: 2
- Recuento de receptores de enlace de hidrógeno: 7
- Recuento de átomos pesados: 30
- Cuenta de enlace giratorio: 6
- Complejidad: 867
- Superficie del Polo topológico: 94.4
(1R,3S,4R,6R,7R)-1,4,6-Trimethyl-3-[(1R,2E,4E,6E)-1-hydroxy-1-methyl-7-(4-methoxy-5-methyl-2-oxo-2H-pyran-6-yl)-2,4,6-heptatrien-1-yl]-2,5-dioxabicyclo[2.2.1]heptan-7-ol Literatura relevante
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Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311
-
Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
-
Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
-
Hai-Li Zhang,Ya Liu,Guo-Song Lai,Yu-Mei Huang Analyst, 2009,134, 2141-2146
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Th. A. Steriotis,K. L. Stefanopoulos,U. Keiderling,A. De Stefanis,A. A. G. Tomlinson Chem. Commun., 2002, 2396-2397
101311-63-1 ((1R,3S,4R,6R,7R)-1,4,6-Trimethyl-3-[(1R,2E,4E,6E)-1-hydroxy-1-methyl-7-(4-methoxy-5-methyl-2-oxo-2H-pyran-6-yl)-2,4,6-heptatrien-1-yl]-2,5-dioxabicyclo[2.2.1]heptan-7-ol) Productos relacionados
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